顺式-巴里奈酸

描述

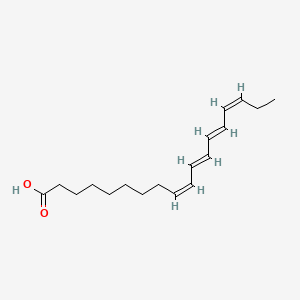

Cis-Parinaric acid: is a naturally occurring polyunsaturated fatty acid with an unusual conjugated (Z,E,E,Z) tetraene structure. It was initially developed as a membrane probe by Hudson and co-workers in 1975 . Among currently available fluorescent probes, cis-Parinaric acid is the closest structural analog to intrinsic membrane lipids. Its chemical and physical properties have been well characterized.

科学研究应用

顺式-奇异酸在各种科学领域中都有应用:

化学: 用于脂质过氧化研究。

生物学: 研究其与细胞毒性和凋亡的关系。

医学: 探讨其在脂质过氧化和氧化应激中的作用。

工业: 尽管特定的工业应用有限,但其独特的性质使其在研究中具有价值。

5. 作用机理

顺式-奇异酸发挥其作用的确切机制仍是研究的活跃领域。它可能涉及与细胞膜、脂质过氧化途径和氧化应激反应的相互作用。

6. 与相似化合物的比较

顺式-奇异酸因其共轭四烯结构而脱颖而出。类似的化合物包括其他多不饱和脂肪酸,但没有一种与它的独特性质完全匹配。

作用机制

安全和危害

准备方法

合成路线: 顺式-奇异酸的合成涉及特定的化学反应以引入共轭四烯结构。虽然我没有掌握具体的合成路线,但研究人员通常通过多步工艺来实现其合成。

工业生产: 关于顺式-奇异酸的工业规模生产方法的文献并不多。 它在马奇塔树(一种原产于斐济的热带雨林树)的种子中自然存在,这表明从天然来源提取可能是一种可行的方法 。

化学反应分析

反应性: 由于其共轭双键,顺式-奇异酸易受各种化学反应的影响。一些值得注意的反应包括:

氧化: 探针的氧化导致荧光和吸收降低。

光二聚: 在强光照射下,它会发生光二聚并失去荧光。

脂质过氧化测定: 它已广泛应用于脂质过氧化测定,包括评估抗氧化剂和测量脂蛋白中的过氧化。

常用试剂和条件: 研究人员在惰性气体下处理顺式-奇异酸以防止氧化。溶液使用脱气的缓冲液和溶剂制备。该化合物在光照下有一定程度的分解,因此工作溶液应在使用前立即制备。

相似化合物的比较

Cis-Parinaric acid stands out due to its conjugated tetraene structure. Similar compounds include other polyunsaturated fatty acids, but none precisely match its unique properties.

属性

IUPAC Name |

(9Z,11E,13E,15Z)-octadeca-9,11,13,15-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3-,6-5+,8-7+,10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTNSXPMYKJZPR-ZSCYQOFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C=C\C=C\C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027236 | |

| Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-38-4 | |

| Record name | cis-Parinaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Parinaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9Z,11E,13E,15Z)-9,11,13,15-Octadecatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PARINARIC ACID, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM4KXM284R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cis-parinaric acid?

A1: cis-Parinaric acid (cis-PnA) is a naturally occurring polyunsaturated fatty acid with a conjugated system of four double bonds. It is a structural isomer of trans-parinaric acid (trans-PnA), with a cis configuration at the 9-carbon double bond. This seemingly small difference in structure leads to significant differences in their physicochemical properties and applications.

Q2: What is the molecular formula and weight of cis-parinaric acid?

A2: The molecular formula of cis-parinaric acid is C18H28O2. Its molecular weight is 288.42 g/mol.

Q3: What are the unique spectroscopic properties of cis-parinaric acid?

A3: cis-Parinaric acid exhibits intrinsic fluorescence, meaning it can emit light upon excitation. [] This fluorescence is highly sensitive to its surrounding environment, particularly its interaction with lipid bilayers. [, , ] The fluorescence intensity increases significantly upon binding to membranes, making it a valuable probe for studying membrane structure and dynamics. [, , ]

Q4: How does cis-parinaric acid interact with biological membranes?

A4: cis-Parinaric acid exhibits a high affinity for lipid bilayers and readily partitions into them. [, , ] Unlike its trans isomer, which shows a preference for solid-phase lipids, cis-PnA partitions almost equally into both solid and fluid lipid phases. [, , ] This makes it a valuable tool for studying the overall fluidity and phase transitions in biological membranes. [, , ]

Q5: How is cis-parinaric acid used to study lipid peroxidation?

A5: The conjugated double bonds of cis-PnA are susceptible to oxidation by free radicals. [, , , , ] During lipid peroxidation, reactive oxygen species attack these double bonds, leading to a loss of fluorescence. [, , , , ] This property has been exploited to monitor and quantify lipid peroxidation in various biological systems, including cells, liposomes, and isolated membranes. [, , , , ]

Q6: Can cis-parinaric acid be used to study membrane protein interactions?

A6: Yes, fluorescence resonance energy transfer (FRET) studies using cis-PnA can provide insights into protein-lipid interactions. [, , ] This technique measures the energy transfer between the fluorescent probe (donor) and an acceptor molecule, which could be another fluorescent probe or a protein intrinsic fluorophore like tryptophan. [, , ] By analyzing the FRET efficiency, researchers can determine the distance and orientation of membrane proteins relative to the lipid bilayer. [, , ]

Q7: Can cis-parinaric acid differentiate between different phospholipid classes?

A7: While cis-PnA partitions into all phospholipid classes, its fluorescence properties can vary slightly depending on the specific lipid environment. [, ] Researchers have used this property to investigate the preferential oxidation of certain phospholipid classes, such as phosphatidylserine, during oxidative stress. [, ]

Q8: What are the limitations of using cis-parinaric acid as a fluorescent probe?

A8: Despite its usefulness, cis-PnA has some limitations. Its fluorescence can be affected by factors other than lipid peroxidation, such as changes in membrane potential or pH. [, ] It is also susceptible to photobleaching, which limits its use in long-term imaging studies. [, ]

Q9: Is cis-parinaric acid compatible with different model membrane systems?

A9: cis-PnA has been successfully incorporated into various model membrane systems, including liposomes, planar lipid bilayers, and isolated membrane preparations. [, , ] This versatility allows researchers to study membrane properties in a controlled environment. [, , ]

Q10: How stable is cis-parinaric acid under different experimental conditions?

A10: The stability of cis-PnA can be affected by factors such as temperature, light exposure, and the presence of oxidants. [, ] Researchers need to be aware of these factors and optimize experimental conditions to minimize degradation and ensure reliable results. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1239225.png)

![methyl (1S,9S,14E,15R,19S)-14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1239226.png)

![2-chloro-N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]benzamide](/img/structure/B1239241.png)

![(4-Chloro-1-ethyl-3-pyrazolyl)-[3-(2-hydroxyphenyl)-5-(2-naphthalenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B1239244.png)